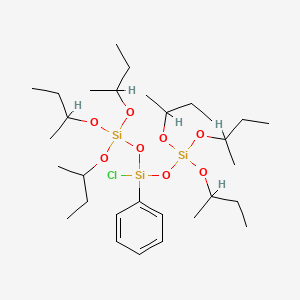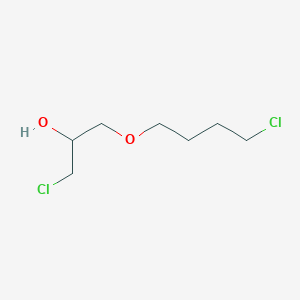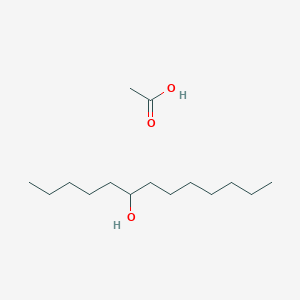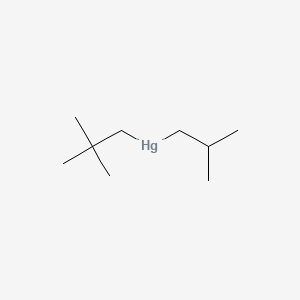
5-Methoxy-3-methyl-1,2-dihydrocyclobutabenzene-1-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methoxy-3-methyl-1,2-dihydrocyclobutabenzene-1-carbonitrile is a chemical compound with a unique structure that combines a methoxy group, a methyl group, and a cyclobutabenzene ring with a carbonitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-3-methyl-1,2-dihydrocyclobutabenzene-1-carbonitrile typically involves the following steps:
Formation of the Cyclobutabenzene Ring: This can be achieved through a Diels-Alder reaction between a suitable diene and a dienophile.
Introduction of the Methoxy Group: This step involves the methoxylation of the cyclobutabenzene ring using methanol and a strong acid catalyst.
Addition of the Carbonitrile Group: This can be achieved through a nucleophilic substitution reaction using cyanogen bromide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
5-Methoxy-3-methyl-1,2-dihydrocyclobutabenzene-1-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The carbonitrile group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Sodium hydride or other strong bases can facilitate nucleophilic substitution.
Major Products
Oxidation: Formation of 5-formyl-3-methyl-1,2-dihydrocyclobutabenzene-1-carbonitrile.
Reduction: Formation of 5-methoxy-3-methyl-1,2-dihydrocyclobutabenzene-1-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-Methoxy-3-methyl-1,2-dihydrocyclobutabenzene-1-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with unique properties, such as polymers and resins.
Mécanisme D'action
The mechanism of action of 5-Methoxy-3-methyl-1,2-dihydrocyclobutabenzene-1-carbonitrile involves its interaction with various molecular targets. The methoxy and carbonitrile groups can participate in hydrogen bonding and other interactions with enzymes and receptors, potentially modulating their activity. The exact pathways and targets would depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Methoxy-3-methylcyclobutene-1-carbonitrile: Similar structure but lacks the benzene ring.
3-Methyl-1,2-dihydrocyclobutabenzene-1-carbonitrile: Lacks the methoxy group.
5-Methoxy-1,2-dihydrocyclobutabenzene-1-carbonitrile: Lacks the methyl group.
Uniqueness
5-Methoxy-3-methyl-1,2-dihydrocyclobutabenzene-1-carbonitrile is unique due to the combination of its functional groups and the cyclobutabenzene ring
Propriétés
Numéro CAS |
58111-66-3 |
|---|---|
Formule moléculaire |
C11H11NO |
Poids moléculaire |
173.21 g/mol |
Nom IUPAC |
4-methoxy-2-methylbicyclo[4.2.0]octa-1(6),2,4-triene-7-carbonitrile |
InChI |
InChI=1S/C11H11NO/c1-7-3-9(13-2)5-11-8(6-12)4-10(7)11/h3,5,8H,4H2,1-2H3 |
Clé InChI |
YLNMIGTYXACCLL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC2=C1CC2C#N)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1-(2,4-Dichlorophenyl)cyclopentyl]methanol;methanesulfonic acid](/img/structure/B14606420.png)
![{3-Nitro-4-[(prop-2-en-1-yl)oxy]phenyl}acetic acid](/img/structure/B14606425.png)




![1-[1-(2,4-Dichlorophenyl)heptyl]-1H-imidazole](/img/structure/B14606451.png)

![3-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]propanenitrile](/img/structure/B14606458.png)




